

literature review of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

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Compound of Interest

Compound Name: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Cat. No.: B1304260

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An in-depth literature review of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline**, a key intermediate in modern medicinal chemistry.

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative recognized as a crucial building block in the synthesis of pharmacologically active molecules.^[1] Its structure, featuring a fluoro-substituted aniline ring coupled with a methylpiperazine moiety, makes it a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology.^{[2][3]} The fluorine atom can enhance metabolic stability and binding affinity, while the methylpiperazine group often improves solubility and pharmacokinetic properties. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and applications, with a focus on its role in the development of targeted therapeutics.

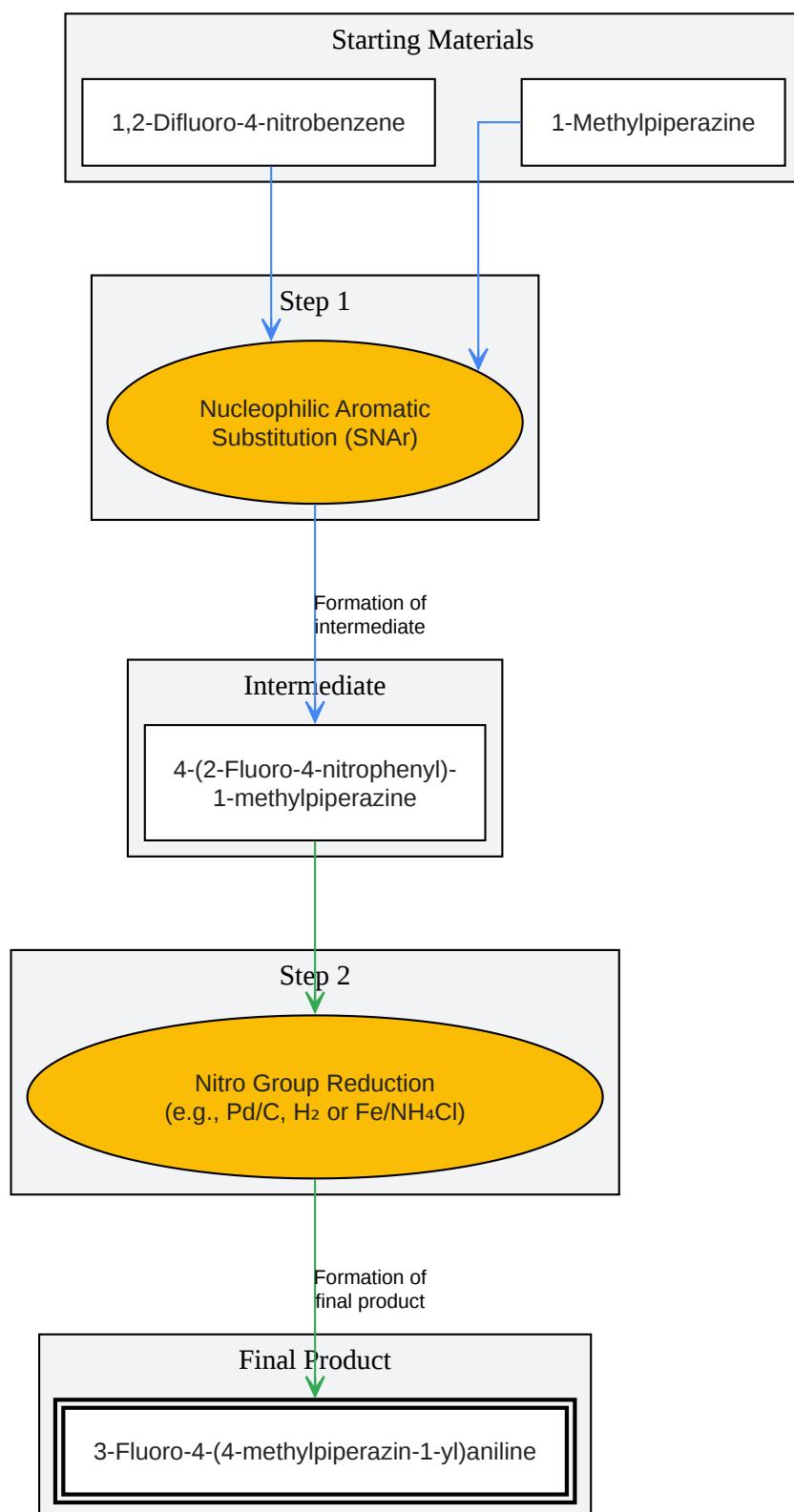
Physicochemical Properties

The fundamental properties of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** are summarized below. This data is essential for its use in synthetic chemistry, providing identifiers and key molecular characteristics.

Property	Value	Source
CAS Number	221198-99-8	[4] [5]
Molecular Formula	C ₁₁ H ₁₆ FN ₃	[4] [6]
Molecular Weight	209.27 g/mol	[4] [5]
InChIKey	GOPUCAPKOUZKPS- UHFFFAOYSA-N	[6]
Purity (Typical)	≥98%	[4]

Synthesis and Experimental Protocols

The synthesis of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This common pathway is a foundational method in the synthesis of many substituted anilines used in pharmaceuticals.[\[7\]](#)



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Caption: Generalized synthetic workflow for **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline**.

General Experimental Protocol: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

This protocol is a representative procedure based on established chemical principles for SNAr reactions and nitro group reductions, similar to methods used for analogous compounds.[\[7\]](#)[\[8\]](#)

- Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine.
 - To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMSO, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).
 - Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
 - After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.
- Step 2: Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline.
 - Dissolve the crude 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine from Step 1 in a solvent such as ethanol or methanol.
 - Add a catalyst, typically 10% Palladium on carbon (Pd/C).
 - Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours.[\[3\]](#)
 - Alternatively, reduction can be achieved using iron powder and ammonium chloride in an ethanol/water mixture at reflux.[\[7\]](#)
 - Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[\[3\]](#)

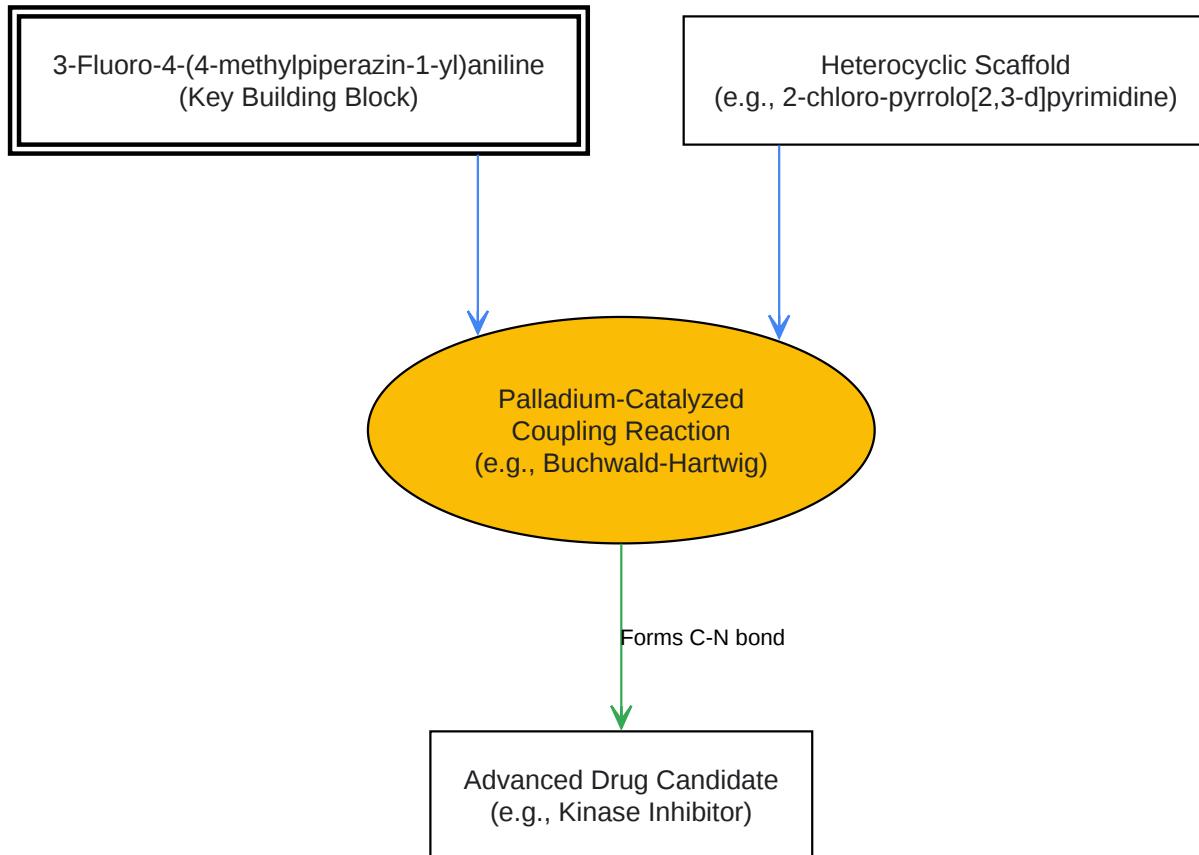
- Concentrate the filtrate under reduced pressure to obtain the final product, **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline**, which can be further purified by column chromatography if necessary.

Applications in Drug Discovery

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is primarily used as an intermediate in the synthesis of kinase inhibitors.^[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Role as a Key Building Block

The aniline functional group of the title compound serves as a versatile handle for coupling reactions. In a typical application, it is reacted with a heterocyclic core structure (e.g., a pyrrolopyrimidine or pyrrolotriazine) through methods like Buchwald-Hartwig amination or nucleophilic substitution to form the final drug candidate.



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Caption: Logical workflow for the use of the title compound in drug synthesis.

Application Protocol: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor

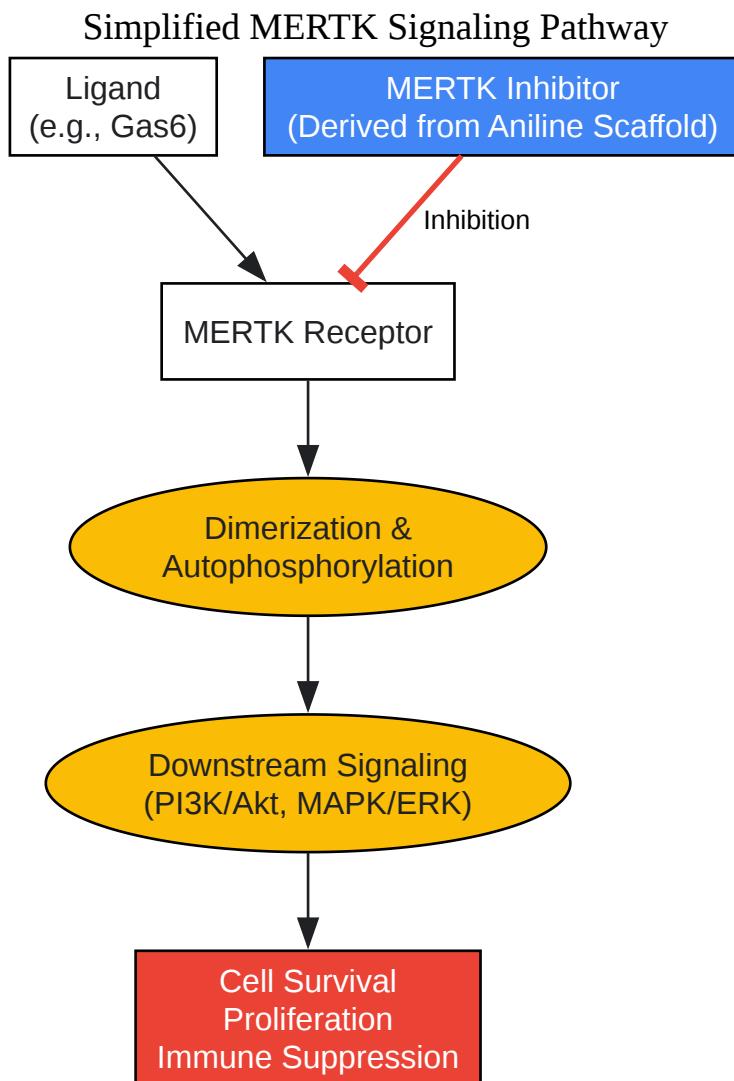
The following protocol, adapted from the literature, demonstrates the use of **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** in a large-scale industrial synthesis of a kinase inhibitor.[\[1\]](#)

- Reactor Setup: A 500-L glass-lined reactor is rendered inert with nitrogen gas.
- Charging Reagents: The reactor is charged with t-butanol (147 kg) under vacuum. Agitation is initiated, and the reactor is heated to 40 ± 5 °C.

- Addition of Solids: The following reagents are added to the reactor:
 - (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (19.10 kg)
 - Anhydrous potassium carbonate (K_2CO_3) (32.02 kg)
 - Tris(dibenzylideneacetone)dipalladium(0) ($Pd_2(dba)_3$) (0.88 kg)
 - Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos) (0.90 kg)
 - **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** (9.70 kg)
- Reaction: The mixture is agitated under a nitrogen atmosphere, and the coupling reaction proceeds to form the desired pyrrolopyrimidine product.

Targeting the MERTK Signaling Pathway

Derivatives of fluorinated piperazinyl/piperidinyl anilines are being developed as potent inhibitors of Mer-tyrosine-kinase (MERTK).^{[3][9]} MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Its overexpression is linked to cancer cell survival, proliferation, and the suppression of anti-tumor immune responses.^{[3][9]} Inhibiting MERTK is therefore a promising strategy in cancer therapy.



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Caption: Role of MERTK inhibitors derived from aniline scaffolds in blocking oncogenic signaling.

While specific quantitative data for derivatives of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is not available in the cited literature, a study on the closely related analog, 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline, highlights the potential of this chemical class. The resulting hybrid molecules showed significant anticancer activity.^[3] The data in the following table is for these piperidinyl-based MERTK inhibitors and serves to illustrate the therapeutic potential of this scaffold type.

Compound ID	Target Cell Line	IC ₅₀ (μM)
IK5	A549 (Lung Carcinoma)	0.36
IK5	MCF-7 (Breast Cancer)	0.42
IK5	MDA-MB-231 (Breast Cancer)	0.80

(Data from a study on MERTK inhibitors derived from a structurally similar 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline scaffold)[3]

General Biological Activity

The broader class of molecules containing fluoro-phenylpiperazine moieties has been investigated for various biological activities, including antimicrobial and antifungal properties. [10][11] The synthesis of hybrid molecules incorporating this scaffold has yielded compounds with moderate to good antibacterial activity.[10] This suggests that beyond oncology, **3-Fluoro-4-(4-methylpiperazin-1-yl)aniline** could serve as a valuable starting material for developing new anti-infective agents.

Conclusion

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a high-value chemical intermediate with significant applications in drug discovery and development. Its utility is firmly established in the synthesis of targeted kinase inhibitors for cancer therapy, and its underlying scaffold shows promise in the pursuit of novel antimicrobial agents. The straightforward and scalable synthetic routes to this compound, combined with its versatile reactivity, ensure its continued importance for researchers and scientists in the pharmaceutical industry.

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